Cas no 714278-21-4 (2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone structure](https://ja.kuujia.com/scimg/cas/714278-21-4x500.png)
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone 化学的及び物理的性質
名前と識別子
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- 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone
- 2-(5-amino-1,3,4-thiadiazol-2-yl)-1-(morpholin-4-yl)ethanone
- 2-(5-amino-1,3,4-thiadiazol-2-yl)-1-morpholin-4-ylethanone
- BAS 07340770
- 714278-21-4
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)-1-morpholinoethanone
- AKOS000303262
-
- MDL: MFCD04113987
- インチ: InChI=1S/C8H12N4O2S/c9-8-11-10-6(15-8)5-7(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,11)
- InChIKey: IUQZOHQPMQLNNM-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1C(=O)CC2=NNC(=N)S2
計算された属性
- せいみつぶんしりょう: 228.06809681g/mol
- どういたいしつりょう: 228.06809681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A295977-1g |
2-(5-Amino-1,3,4-thiadiazol-2-yl)-1-morpholinoethanone |
714278-21-4 | 97% | 1g |
$294.0 | 2024-04-17 | |
Chemenu | CM377130-1g |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-(morpholin-4-yl)ethan-1-one |
714278-21-4 | 95%+ | 1g |
$353 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012378-500mg |
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone |
714278-21-4 | 500mg |
3251.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012378-500mg |
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone |
714278-21-4 | 500mg |
3251CNY | 2021-05-07 | ||
Crysdot LLC | CD11068324-5g |
2-(5-Amino-1,3,4-thiadiazol-2-yl)-1-morpholinoethanone |
714278-21-4 | 97% | 5g |
$874 | 2024-07-18 |
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanoneに関する追加情報
Comprehensive Overview of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone (CAS No. 714278-21-4): Properties, Applications, and Research Insights
The compound 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone (CAS No. 714278-21-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a [1,3,4]thiadiazole core and a morpholine moiety, this compound exhibits versatile chemical reactivity, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor targeting.
In recent years, the demand for thiadiazole derivatives has surged due to their broad-spectrum bioactivity. The 5-amino-[1,3,4]thiadiazole scaffold, a key component of this compound, is known for its role in antimicrobial, anticancer, and anti-inflammatory applications. Coupled with the morpholin-4-yl-ethanone group, which enhances solubility and bioavailability, this molecule is a prime candidate for optimizing drug-like properties. Its CAS registry number (714278-21-4) serves as a critical identifier for researchers sourcing high-purity samples for experimental studies.
From an industrial perspective, 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is synthesized through multi-step organic reactions, often involving cyclization and acylation protocols. Advanced techniques like HPLC and NMR are employed to ensure its structural integrity. The compound's stability under physiological conditions makes it suitable for in vitro and in vivo studies, aligning with current trends in precision medicine and targeted therapy development.
One of the most searched questions in scientific forums revolves around the synthetic routes for [1,3,4]thiadiazole derivatives. This compound's synthesis typically begins with the condensation of thiosemicarbazide with carboxylic acids, followed by functionalization of the morpholine ring. Such methodologies are frequently discussed in peer-reviewed journals, highlighting the compound's relevance in modern organic chemistry. Additionally, its potential as a kinase inhibitor or GPCR modulator has sparked interest in computational drug design communities.
Environmental and regulatory considerations are also critical when working with 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone. While it is not classified as hazardous, proper handling protocols are recommended to minimize exposure. The compound's biodegradability and ecotoxicological profile are under investigation, reflecting the growing emphasis on green chemistry principles in industrial applications.
In summary, CAS No. 714278-21-4 represents a nexus of innovation in medicinal chemistry and material science. Its dual-functional architecture—combining a thiadiazole backbone with a morpholine pendant—offers a template for designing next-generation bioactive molecules. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing sustainable chemical synthesis.
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